6-Nitrotryptophol

Genotoxicity Testing Ames Assay Nitroaromatic Mutagenesis

6-Nitrotryptophol (IUPAC: 2-(6-nitro-1H-indol-3-yl)ethanol; CAS 120302-30-9) is a synthetic, nitro-substituted indole-3-ethanol derivative with molecular formula C₁₀H₁₀N₂O₃ and a monoisotopic mass of 206.069 Da. It is structurally defined by a nitro group (-NO₂) at the 6-position of the indole ring and a hydroxyethyl side chain at the 3-position, distinguishing it from both the unsubstituted parent compound tryptophol (CAS 526-55-6, C₁₀H₁₁NO, MW 161.20) and the N-nitroso isomer 1-nitrosotryptophol (CAS 120314-14-9, C₁₀H₁₀N₂O₂, MW 190.20).

Molecular Formula C10H10N2O3
Molecular Weight 206.2 g/mol
CAS No. 120302-30-9
Cat. No. B040167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitrotryptophol
CAS120302-30-9
Synonyms6-nitrotryptophol
Molecular FormulaC10H10N2O3
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])NC=C2CCO
InChIInChI=1S/C10H10N2O3/c13-4-3-7-6-11-10-5-8(12(14)15)1-2-9(7)10/h1-2,5-6,11,13H,3-4H2
InChIKeyWFCUGFZWUAOXQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitrotryptophol (CAS 120302-30-9): Identity, Physicochemical Baseline, and Position Within the Nitroindole-Ethanol Family for Informed Procurement


6-Nitrotryptophol (IUPAC: 2-(6-nitro-1H-indol-3-yl)ethanol; CAS 120302-30-9) is a synthetic, nitro-substituted indole-3-ethanol derivative with molecular formula C₁₀H₁₀N₂O₃ and a monoisotopic mass of 206.069 Da . It is structurally defined by a nitro group (-NO₂) at the 6-position of the indole ring and a hydroxyethyl side chain at the 3-position, distinguishing it from both the unsubstituted parent compound tryptophol (CAS 526-55-6, C₁₀H₁₁NO, MW 161.20) and the N-nitroso isomer 1-nitrosotryptophol (CAS 120314-14-9, C₁₀H₁₀N₂O₂, MW 190.20) [1]. The electron-withdrawing nitro substituent substantially alters the electronic character of the indole system, impacting both its chemical reactivity and its biological interaction profile compared to non-nitrated tryptophol congeners [2].

Why 6-Nitrotryptophol Cannot Be Replaced by Tryptophol, 1-Nitrosotryptophol, or 5-Nitro Positional Isomers Without Experimental Validation


Within the indole-3-ethanol chemical family, the position and identity of the nitrogen-containing substituent dictate both the formation chemistry and biological readout. Tryptophol reacts with NO₂ in the absence of NO to yield 6-nitrotryptophol via electrophilic aromatic substitution at the 6-position of the indole ring, whereas reaction with NO/NO₂ mixtures or nitrous acid at pH 3.0 yields the N-nitroso isomer 1-nitrosotryptophol [1]. These two products are chemically distinct species—a C-nitro versus an N-nitroso compound—with different molecular formulas (C₁₀H₁₀N₂O₃ vs. C₁₀H₁₀N₂O₂), different spectroscopic signatures, and different mutagenic potency profiles in Salmonella typhimurium assays [1][2]. The 5-nitro positional isomer (CAS 41339-64-4) places the nitro group at the 5-position of the indole ring, altering the electronic distribution and potentially the compound's reactivity and biological target engagement compared to the 6-substituted analog [3]. Substituting any of these compounds without experimental confirmation of functional equivalence therefore risks introducing uncontrolled variables in synthesis, analytical method development, or biological assay interpretation.

Quantitative Differentiation Evidence for 6-Nitrotryptophol Versus Closest Analogs: Mutagenicity, Physicochemical Properties, and Synthetic Utility


Mutagenicity Profile: 6-Nitrotryptophol (NO₂-Typ) Is a Direct-Acting Mutagen in Salmonella TA100, in Contrast to the Non-Mutagenic Profile Reported for the Parent Tryptophol

6-Nitrotryptophol (referred to as NO₂-Typ) tested positive for mutagenicity in Salmonella typhimurium strains TA100, TA98, and other tester strains in the absence of rat liver microsomal (S9) activation, demonstrating direct-acting mutagenic activity [1]. In contrast, the parent compound tryptophol has been reported to yield a negative result in the Ames test using strains TA98 and TA100 without S9 fraction, showing no mutagenic effect under comparable assay conditions [2]. The Ochiai et al. (1986) study established a quantitative comparative framework for nitrite-treated indole derivatives in strain TA100 without S9, with 1-methylindole inducing 615,000 revertants/mg as the most potent compound and tryptophan-derived compounds exhibiting potencies ranging from non-mutagenic to 197,000 revertants/mg [3]. 6-Nitrotryptophol occupies a distinct region in this mutagenicity landscape as a pre-formed nitroarene rather than a nitrosation product, and its direct mutagenicity—shared with other nitroaromatic compounds but absent in the unsubstituted parent—is attributed to nitroreductase-mediated activation within the bacterial cell [1].

Genotoxicity Testing Ames Assay Nitroaromatic Mutagenesis

Formation Chemistry: 6-Nitrotryptophol Is the Exclusive Product of Tryptophol Reacting with NO₂ in the Absence of NO, Enabling Specific Synthesis of the C-Nitro Isomer

The Tanaka et al. (1989) study established the differential formation chemistry of tryptophol-derived nitro compounds: tryptophol reacts with NO₂ alone to form 6-nitrotryptophol (NO₂-Typ) via C-nitration at the 6-position, whereas reaction with NO/NO₂ mixtures or with nitrite at pH 3.0 yields 1-nitrosotryptophol (NO-Typ) via N-nitrosation at the indole nitrogen [1]. This divergent reactivity means that the two products are formed under mutually exclusive gas-phase conditions and are not interconvertible under the described experimental conditions. The molecular formula of 6-nitrotryptophol (C₁₀H₁₀N₂O₃, exact mass 206.069) differs from 1-nitrosotryptophol (C₁₀H₁₀N₂O₂, exact mass 190.074) by one oxygen atom, a distinction readily resolved by high-resolution mass spectrometry .

Nitrosation Chemistry Indole Nitration Tryptophol Metabolism

Physicochemical Property Differentiation: The 6-Nitro Substituent Increases Density and Boiling Point Relative to the Parent Tryptophol

The introduction of the nitro group at the 6-position of the indole ring results in measurable changes in key physicochemical parameters compared to the unsubstituted parent tryptophol. 6-Nitrotryptophol exhibits a predicted density of 1.431 g/cm³, a boiling point of 451.9 °C at 760 mmHg, and a flash point of 227.1 °C . The parent tryptophol (C₁₀H₁₁NO, MW 161.20) has a lower density (approximately 1.10 g/cm³) and a boiling point of approximately 174 °C at 760 mmHg [1]. The molecular weight difference (206.20 vs. 161.20 g/mol) and the increased polarity imparted by the nitro group affect chromatographic retention behavior, solubility profiles, and extraction efficiency in analytical workflows [2].

Physicochemical Characterization Nitroindole Properties Computational Prediction

Positional Isomer Differentiation: 6-Nitro Versus 5-Nitro Substitution on the Indole Ring Alters Electronic Distribution and Potential Biological Target Engagement

The position of the nitro substituent on the indole ring system governs the electron density distribution and, consequently, the compound's reactivity and biological interaction profile. In 6-nitrotryptophol, the nitro group is located at the 6-position (para to the indole NH in the six-membered ring), whereas in 5-nitrotryptophol (CAS 41339-64-4), the nitro group occupies the 5-position [1]. Computational studies on nitroindole derivatives indicate that the Hammett substituent constant and the resulting effect on the pKa of the indole NH differ between the 5-nitro and 6-nitro isomers, affecting hydrogen-bonding capacity and receptor binding [2]. The 6-nitro isomer may serve as a synthetic precursor differently than the 5-nitro isomer due to altered directing effects in subsequent electrophilic substitution reactions on the indole scaffold .

Positional Isomerism Nitroindole SAR Electron-Withdrawing Group Effects

Priority Application Scenarios for 6-Nitrotryptophol Procurement Based on Verified Differentiation Evidence


Authentic Reference Standard for Genotoxicity Screening of Nitroaromatic Compounds in the Ames Test

6-Nitrotryptophol serves as a structurally defined, pre-formed C-nitro mutagen standard for Salmonella typhimurium reverse mutation assays (Ames test). Its direct-acting mutagenicity in strains TA100, TA98, and TA1535–TA1538 without S9 activation [1] makes it a suitable positive control for laboratories validating nitroreductase-proficient tester strains. Unlike N-nitrosamine-type mutagens such as 1-nitrosotryptophol, 6-nitrotryptophol's mutagenic activity depends on bacterial nitroreductase-mediated activation rather than spontaneous decomposition, providing a mechanistically distinct quality control tool for Ames test protocol validation.

Chemical Probe for Studying Endogenous Nitrosation Pathways Associated with Alcohol Consumption and Tobacco Smoke Exposure

Because 6-nitrotryptophol is formed specifically by the reaction of tryptophol with NO₂ (not NO or nitrite), it serves as a chemical marker for NO₂-mediated nitration pathways in biological matrices [1]. Researchers investigating the formation of genotoxic species in the gastrointestinal tract following alcohol consumption—which elevates endogenous tryptophol levels—can use authentic 6-nitrotryptophol as an analytical reference standard for LC-MS/MS method development, enabling differentiation from the N-nitroso isomer 1-nitrosotryptophol (mass difference: 16 Da) .

Synthetic Intermediate for 6-Substituted Indole-Based Pharmacophores and Photoaffinity Labeling Probes

The 6-nitro group on the tryptophol scaffold serves as a versatile synthetic handle for further chemical elaboration. Reduction of the nitro group to a 6-amino derivative unlocks access to amide, sulfonamide, and diazonium chemistry at the indole 6-position [2]. The structurally related 6-nitrotryptophan has been employed as a photolabile moiety in photoaffinity labeling probes targeting the cholecystokinin (CCK) receptor [3], demonstrating the precedent for 6-nitroindole derivatives in chemical biology probe development. 6-Nitrotryptophol can serve as a more synthetically accessible entry point for analogous probe synthesis where the carboxylic acid functionality of tryptophan is not required.

Position-Specific Nitroindole Standard for Structure-Activity Relationship (SAR) Studies on Melatonin and Serotonin Receptor Ligands

The indole-3-ethanol framework is a core scaffold in melatonin and serotonin receptor pharmacology. The specific placement of the nitro group at the 6-position versus the 5-position alters the electronic character and hydrogen-bonding capacity of the indole NH, which may differentially affect binding to melatonin MT₁/MT₂ or serotonin 5-HT receptor subtypes [2]. For SAR programs systematically exploring nitro group positional effects, procurement of the defined 6-nitro isomer (rather than a mixed or unspecified isomer) is essential for interpretable biological data.

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